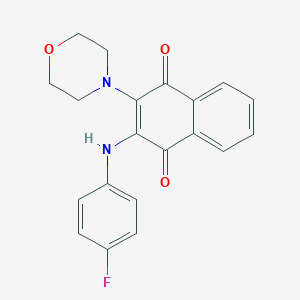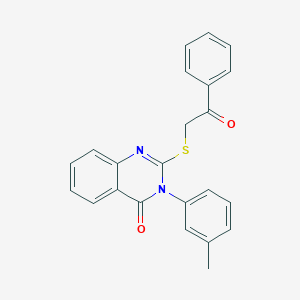
2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide, also known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. Nabumetone is a prodrug, which means that it is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6MNA). The synthesis method of Nabumetone involves the reaction of 4-chloro-2-methylphenol with 1-methylbutylamine, followed by the reaction with 2-bromopropanoyl chloride.
Mechanism of Action
2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide is a selective COX-2 inhibitor, which means that it selectively inhibits the activity of COX-2 enzymes, while sparing the activity of COX-1 enzymes. COX-2 enzymes are primarily responsible for the production of prostaglandins that are involved in inflammation, while COX-1 enzymes are involved in the production of prostaglandins that are important for maintaining the integrity of the gastrointestinal tract and renal function.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide has also been found to have analgesic properties, which means that it can reduce pain. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide has been found to have antipyretic properties, which means that it can reduce fever.
Advantages and Limitations for Lab Experiments
2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a selective COX-2 inhibitor, which means that it can be used to study the specific role of COX-2 enzymes in inflammation and pain. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide has been found to have fewer gastrointestinal side effects compared to other NSAIDs. One limitation is that 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide is a prodrug, which means that it needs to be metabolized in the liver to its active form. This can make it difficult to study the pharmacokinetics and pharmacodynamics of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide.
Future Directions
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide. One direction is to investigate the potential use of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide in more detail, particularly in relation to its prodrug nature. Additionally, there is a need for further research into the safety and efficacy of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide in different patient populations, such as the elderly and those with comorbidities.
Synthesis Methods
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide involves a multi-step process. The first step is the reaction of 4-chloro-2-methylphenol with 1-methylbutylamine in the presence of a base to form 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)amine. The second step involves the reaction of 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)amine with 2-bromopropanoyl chloride in the presence of a base to form 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. 2-(4-chloro-2-methylphenoxy)-N-(1-methylbutyl)propanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators.
properties
Molecular Formula |
C15H22ClNO2 |
|---|---|
Molecular Weight |
283.79 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-pentan-2-ylpropanamide |
InChI |
InChI=1S/C15H22ClNO2/c1-5-6-11(3)17-15(18)12(4)19-14-8-7-13(16)9-10(14)2/h7-9,11-12H,5-6H2,1-4H3,(H,17,18) |
InChI Key |
WWGIBUOCPUZTGM-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Canonical SMILES |
CCCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)

![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)


![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)

![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
methylphosphonate](/img/structure/B290295.png)
